Lack of Beta-1 Adrenergic Receptor Binding Affinity: A Key Differentiator from Beta-Blocker Scaffolds
In a binding assay, 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine demonstrated no measurable affinity for the Beta-1 adrenergic receptor . This is in stark contrast to the class of aryloxypropanolamines, many of which are potent beta-blockers. For example, the well-characterized beta-blocker propranolol has a Beta-1/Beta-2 selectivity ratio of 1.27, and atenolol has a ratio of 39.17 [1]. This 'no affinity' profile for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine at Beta-1 adrenergic receptors suggests a fundamentally different pharmacological mechanism and eliminates it as a candidate for applications requiring beta-adrenergic modulation.
| Evidence Dimension | Binding Affinity for Beta-1 Adrenergic Receptor |
|---|---|
| Target Compound Data | No affinity |
| Comparator Or Baseline | Class baseline (aryloxypropanolamines): Potent binding observed; Propranolol Beta-1/Beta-2 selectivity ratio = 1.27; Atenolol selectivity ratio = 39.17 |
| Quantified Difference | Qualitative difference: Target compound shows no detectable binding vs. potent binding and selectivity in class comparators. |
| Conditions | Binding assay; specific assay details not provided in source. |
Why This Matters
This data conclusively excludes the compound from being considered a beta-blocker and directs its use towards other, non-adrenergic research applications, preventing wasted resources on irrelevant assays.
- [1] OUCI. β-adrenoreceptor blocking and antihypertensive activity of PP-24, a newly synthesized aryloxypropanolamine derivative. ouci.dntb.gov.ua. View Source
